molecular formula C12H11NO2 B2926156 3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866151-72-6

3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2926156
CAS No.: 866151-72-6
M. Wt: 201.225
InChI Key: ROBIRUPOCVCYAK-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

3-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-4-2-3-5-10(7)13-11(14)8-6-9(8)12(13)15/h2-5,8-9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBIRUPOCVCYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3CC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxabicyclo[3.1.0]hexane-2,4-dione
  • 3-Oxabicyclo[3.2.0]heptane-2,4-dione
  • Bicyclo[3.3.1]nonan-9-one

Uniqueness

3-(2-Methylphenyl)-3-azabicyclo[310]hexane-2,4-dione is unique due to its specific bicyclic structure and the presence of the 2-methylphenyl group

Biological Activity

3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that has garnered attention for its potential biological activity. This compound belongs to a class of azabicyclic structures, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H11NO2
  • Molecular Weight : 201.221 g/mol
  • CAS Number : 866151-72-6

Synthesis

The synthesis of this compound typically involves multi-step processes including cyclization reactions under controlled conditions. Various synthetic routes have been explored, including the use of specific catalysts and solvents to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various cellular pathways, which may contribute to its therapeutic effects .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Research indicates that derivatives of azabicyclo[3.1.0]hexane structures exhibit significant inhibition against aromatase enzymes, which are crucial in the conversion of androgens to estrogens . This activity positions these compounds as potential candidates for endocrine therapies in hormone-dependent cancers.

Antinociceptive Effects

Compounds containing the azabicyclo[3.1.0]hexane moiety have been studied for their antinociceptive properties, acting as opioid receptor antagonists. This suggests that they may influence pain pathways and could be developed into analgesic drugs .

Study 1: Aromatase Inhibition

A study demonstrated that derivatives similar to this compound exhibited potent inhibitory activity against human placental aromatase, outperforming existing clinical agents like aminoglutethimide . The most active enantiomer showed over 140-fold potency compared to the standard.

Study 2: Antinociceptive Activity

Research has shown that certain derivatives of azabicyclo[3.1.0]hexanes can effectively block morphine-induced antinociception in animal models, indicating their potential as alternatives or adjuncts in pain management therapies .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
3-Oxabicyclo[3.1.0]hexane-2,4-dioneModerate enzyme inhibition
3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dioneStrong aromatase inhibition
Bicyclo[3.3.1]nonan-9-oneAntinociceptive properties

Q & A

Q. What are the established synthetic routes for 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives, and how can they be optimized for target compounds like 3-(2-Methylphenyl)- variants?

Methodological Answer:

  • Copper-mediated cyclopropanation : N-allyl enamine carboxylates undergo intramolecular cyclopropanation using CuBr under aerobic conditions or CuBr₂/PhIO₂ systems. This method yields 3-azabicyclo[3.1.0]hex-2-enes, which can be reduced to hexanes using NaBH₃CN in acetic acid .
  • Modular C-H functionalization : Palladium-catalyzed enantioselective C-H activation with trifluoroacetimidoyl chlorides enables rapid construction of substituted bicyclic cores. Ligand design (e.g., diazaphospholane) is critical for stereocontrol .
  • Key optimization parameters : Reaction temperature, solvent polarity (e.g., THF vs. MeOH), and stoichiometry of reducing agents significantly impact yield and purity.

Q. How should researchers characterize 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives to confirm structural integrity?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Diagnostic signals include cyclopropane protons (δ 1.2–2.5 ppm) and carbonyl carbons (δ 170–180 ppm) .
    • X-ray crystallography : Resolve absolute configurations (e.g., 1R,5S in bicifadine analogs) .
  • Chromatographic purity : Use HPLC with chiral stationary phases to separate enantiomers, critical for bioactive derivatives .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound class?

Methodological Answer:

  • Aromatase inhibition assays :
    • Use human placental microsomes to measure inhibition of androgen-to-estrogen conversion.
    • Type II difference spectra (UV-vis) confirm binding to cytochrome P450 aromatase, with Ks values calculated via spectral dissociation constants .
  • Analgesic activity screening :
    • Mouse writhing and rat paw-pain assays for para-substituted derivatives (e.g., bicifadine) .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives be achieved, and what factors influence stereochemical outcomes?

Methodological Answer:

  • Chiral ligands : Diazaphospholane ligands in Pd(0)-catalyzed C-H functionalization achieve >90% enantiomeric excess (ee) .
  • Salt resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or chiral HPLC separates cis/trans isomers .
  • Computational modeling : Ab initio calculations predict cis-selectivity in cyclopropanation steps, guiding solvent and catalyst selection .

Q. How should researchers address contradictions in enzyme inhibition data across structural analogs?

Methodological Answer:

  • Case study : Substituted analogs (e.g., 3-butyl/pentyl derivatives) show 100-fold higher aromatase inhibition (Ki = 15–20 nM) vs. unsubstituted cores (Ki = 1.2 µM). Contradictions arise from:
    • Steric effects : Bulky substituents enhance enzyme binding but may reduce solubility .
    • Electron density shifts : Para-aminophenyl groups stabilize charge-transfer interactions, while meta-substituents disrupt binding .
  • Resolution strategy : Pair kinetic assays (e.g., IC₅₀) with computational docking to map active-site interactions.

Q. What computational approaches are validated for predicting structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Docking simulations : Use crystallographic data of aromatase (PDB: 3EQM) to model ligand-enzyme interactions. Focus on hydrophobic pockets accommodating cyclopropane rings .
  • QSAR models : Correlate Hammett σ values of aryl substituents with inhibitory potency (e.g., electron-withdrawing groups enhance activity) .
  • DFT calculations : Analyze transition states in cyclopropanation to optimize reaction conditions for stereoselectivity .

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